Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by a fused ring system containing both pyrazole and pyrimidine rings. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for their chemically and biologically interesting properties .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can be prepared via sequential site-selective cross-coupling reactions .
Result of Action
It’s known that certain pyrazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring careful control of temperature and pH to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique photophysical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate include:
- Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
- Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the hydroxyl group at the 7-position and the carboxylate ester at the 3-position confer unique chemical properties and potential therapeutic benefits .
Properties
IUPAC Name |
ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNN2C1=NC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501160826, DTXSID701179368 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136178-56-8, 104556-86-7 | |
Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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